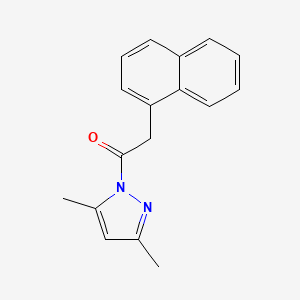
N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea (DCMU) is a herbicide that has been widely used in agricultural practices to control the growth of weeds. It belongs to the class of urea herbicides and is known for its selective inhibition of photosynthesis in plants. DCMU is a white crystalline solid that is sparingly soluble in water and has a melting point of 152-153°C.
Mecanismo De Acción
N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea inhibits photosynthesis by binding to the D1 protein of PSII, which is involved in the transfer of electrons from water to plastoquinone. This binding prevents the transfer of electrons, leading to the accumulation of electrons and the formation of reactive oxygen species. This ultimately leads to the destruction of the D1 protein and the inhibition of PSII activity.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea has been shown to have a range of biochemical and physiological effects on plants. It inhibits the growth and development of plants by reducing the rate of photosynthesis and disrupting the balance of reactive oxygen species. N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea has also been shown to induce oxidative stress in plants, leading to the accumulation of lipid peroxidation products and the activation of antioxidant defense mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea is a useful tool for studying the mechanism of photosynthesis in plants, as well as the role of PSII in electron transport. It is a potent and selective inhibitor of PSII, making it a valuable tool for investigating the function of this complex. However, N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea has limitations in terms of its toxicity and potential side effects on plants. It is important to use N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea at appropriate concentrations and to take precautions to minimize its impact on plant growth and development.
Direcciones Futuras
There are many future directions for research on N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea and its role in photosynthesis. One area of interest is the development of new herbicides that target PSII and have improved selectivity and safety profiles. Another area of interest is the use of N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea in the development of new photosynthetic systems for renewable energy production. Finally, there is potential for N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea to be used in the study of photosynthesis in non-plant organisms, such as algae and cyanobacteria.
Métodos De Síntesis
N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea can be synthesized by reacting 3,4-dichloroaniline with 4-methoxybenzyl isocyanate in the presence of a base such as potassium carbonate. The reaction yields N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea, which can be further purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea has been extensively used in scientific research to study the mechanism of photosynthesis in plants. It is a potent inhibitor of photosystem II (PSII), which is responsible for the oxygen-evolving complex in photosynthesis. N-(3,4-dichlorophenyl)-N'-(4-methoxybenzyl)urea has been used to investigate the role of PSII in photosynthesis, as well as the electron transport chain in chloroplasts.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-21-12-5-2-10(3-6-12)9-18-15(20)19-11-4-7-13(16)14(17)8-11/h2-8H,9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDBABSQBBPKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-fluorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5829440.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5829445.png)

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5829473.png)


![N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5829494.png)

![1-methyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5829516.png)

![phenyl 2-[(4-acetylbenzyl)oxy]benzoate](/img/structure/B5829537.png)

![4-[(4-biphenylylmethylene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5829546.png)